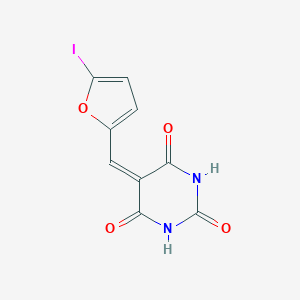![molecular formula C20H11F2N3O3S2 B391860 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide](/img/structure/B391860.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide is a complex organic compound that features a benzothiazole moiety, a nitro group, and difluorobenzamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as L-proline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The difluorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Solvents such as ethanol and DMF are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring would produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromo-phenyl)-acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide is unique due to the presence of both nitro and difluoro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C20H11F2N3O3S2 |
|---|---|
Molekulargewicht |
443.5g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide |
InChI |
InChI=1S/C20H11F2N3O3S2/c21-15-5-3-4-14(18(15)22)19(26)23-11-8-12(25(27)28)10-13(9-11)29-20-24-16-6-1-2-7-17(16)30-20/h1-10H,(H,23,26) |
InChI-Schlüssel |
RSYDODWZEJXURO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C(=CC=C4)F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C(C(=CC=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-3-(4-chlorophenyl)benzo[f]quinoline](/img/structure/B391778.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B391779.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B391780.png)


![N-dibenzo[b,d]furan-3-yl-N-[(5-iodo-2-furyl)methylene]amine](/img/structure/B391791.png)
![3-(4-Chlorophenyl)-1-isobutylbenzo[f]quinoline](/img/structure/B391792.png)
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B391793.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B391796.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B391797.png)
![N-(9-anthrylmethylene)-N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]amine](/img/structure/B391798.png)



